REACTION_SMILES
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[CH2:25]=[O:26].[CH3:32][N:33]([P:34]([N:35]([CH3:36])[CH3:37])([N:38]([CH3:39])[CH3:40])=[O:41])[CH3:42].[CH:17]([N-:18][CH:19]([CH3:20])[CH3:21])([CH3:22])[CH3:23].[CH:1]([CH3:2])([CH3:3])[NH:4][CH:5]([CH3:6])[CH3:7].[Li+:24].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[O:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[OH:16])[CH2:12][CH2:13]1>>[CH:1]([CH3:2])([CH3:3])[N-:4][CH:5]([CH3:6])[CH3:7].[Li+:24].[O:8]1[CH2:9][CH2:10][C:11]([C:14](=[O:15])[OH:16])([CH2:25][OH:26])[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCOCC1
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Name
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|
Type
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product
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Smiles
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CC(C)[N-]C(C)C
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Name
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|
Type
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product
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Smiles
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[Li+]
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Name
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|
Type
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product
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Smiles
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O=C(O)C1(CO)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |